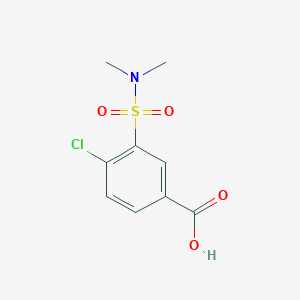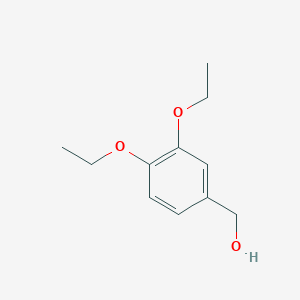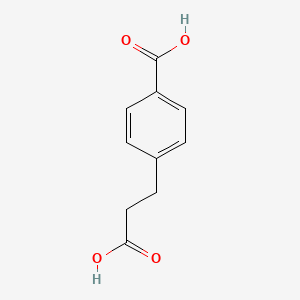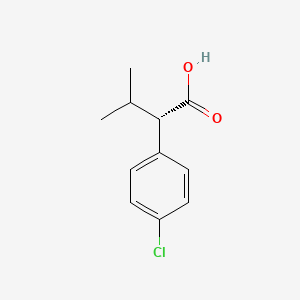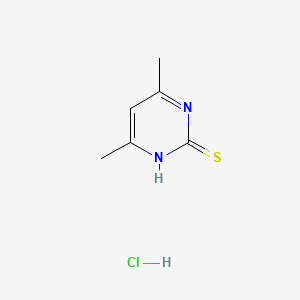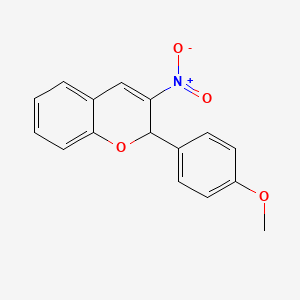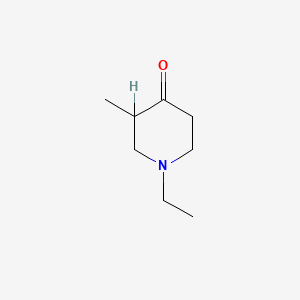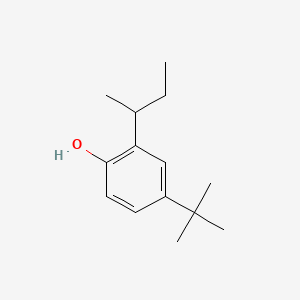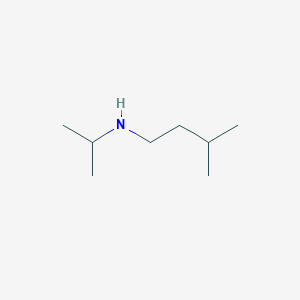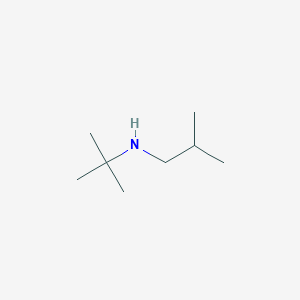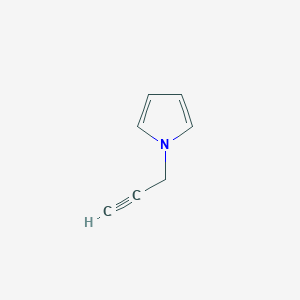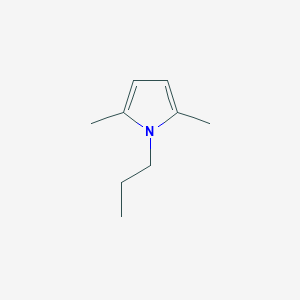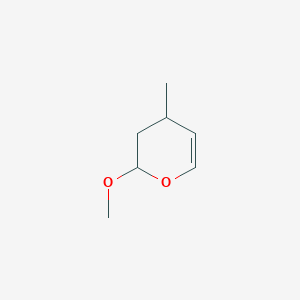
3,4-Dihydro-2-methoxy-4-methyl-2H-pyran
Overview
Description
3,4-Dihydro-2-methoxy-4-methyl-2H-pyran is a heterocyclic organic compound with the molecular formula C6H10O2. It is a derivative of pyran, featuring a methoxy group and a methyl group attached to the pyran ring. This compound is known for its applications in organic synthesis and as a solvent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dihydro-2-methoxy-4-methyl-2H-pyran can be synthesized through the hydrogenation of 2-hydroxy-2-methoxybutanoic acid. This reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions .
Industrial Production Methods
In an industrial setting, the compound can be produced by the catalytic hydrogenation of tetrahydrofurfuryl alcohol over alumina at elevated temperatures (300-400°C). This method is efficient and yields a high purity product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2-methoxy-4-methyl-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: It can be reduced to form tetrahydropyran derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces lactones or carboxylic acids.
Reduction: Yields tetrahydropyran derivatives.
Substitution: Forms various substituted pyran derivatives.
Scientific Research Applications
3,4-Dihydro-2-methoxy-4-methyl-2H-pyran has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Applied in the production of coatings, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran involves its ability to act as a nucleophile or electrophile in various chemical reactions. The methoxy group enhances its reactivity, allowing it to participate in a wide range of organic transformations. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A parent compound without the methoxy and methyl groups.
2-Methoxy-3,4-dihydro-2H-pyran: Similar structure but lacks the methyl group.
Tetrahydropyran: Fully saturated analog of pyran.
Uniqueness
3,4-Dihydro-2-methoxy-4-methyl-2H-pyran is unique due to the presence of both methoxy and methyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it versatile in research and industrial applications .
Properties
IUPAC Name |
2-methoxy-4-methyl-3,4-dihydro-2H-pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6-3-4-9-7(5-6)8-2/h3-4,6-7H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTCUFUKBFIIBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338170 | |
| Record name | 2-Methoxy-4-methyl-3,4-dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53608-95-0 | |
| Record name | 2-Methoxy-4-methyl-3,4-dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary chemical reaction that 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran undergoes at elevated temperatures?
A1: Both the cis and trans isomers of this compound undergo thermal decomposition in the gas phase, yielding crotonaldehyde and methyl vinyl ether. This decomposition follows first-order kinetics and is proposed to occur through a concerted unimolecular mechanism. []
Q2: How do the activation energies for thermal decomposition differ between the cis and trans isomers of this compound?
A2: The activation energy for the thermal decomposition of the trans isomer is slightly higher (201.46 kJ/mol) than that of the cis isomer (196.00 kJ/mol). This difference is reflected in the slightly slower decomposition rate of the trans isomer compared to the cis isomer within the studied temperature range. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-4-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile](/img/structure/B1363073.png)
